molecular formula C21H28N2O3S B2613602 1-(2,3-DIMETHYLPHENYL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE CAS No. 681852-63-1

1-(2,3-DIMETHYLPHENYL)-4-(4-METHOXY-2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE

Cat. No.: B2613602
CAS No.: 681852-63-1
M. Wt: 388.53
InChI Key: UUGFMGLDRZQGGT-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine is a piperazine derivative featuring a 2,3-dimethylphenyl group at the 1-position and a 4-methoxy-2,5-dimethylbenzenesulfonyl moiety at the 4-position. Structural modifications, such as sulfonylation and alkyl/alkoxy substitutions, significantly influence their physicochemical and biological properties. This compound’s unique substituent arrangement distinguishes it from related analogs, warranting a detailed comparative analysis.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-15-7-6-8-19(18(15)4)22-9-11-23(12-10-22)27(24,25)21-14-16(2)20(26-5)13-17(21)3/h6-8,13-14H,9-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGFMGLDRZQGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dimethylphenyl)-4-(4-Methoxy-2,5-Dimethylbenzenesulfonyl)Piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C18H24N2O3S
  • Molecular Weight: 356.46 g/mol

The chemical structure features a piperazine core substituted with a dimethylphenyl group and a methoxy-dimethylbenzenesulfonyl moiety. This unique arrangement contributes to its biological activity.

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Antidepressant Activity: Some studies have suggested that piperazine derivatives can influence serotonin and norepinephrine levels in the brain, potentially providing antidepressant effects.
  • Anticancer Properties: Compounds with similar structures have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: Certain piperazine derivatives are known to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Modulation: The compound may interact with neurotransmitter receptors (e.g., serotonin receptors), influencing mood and behavior.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in cancer progression or inflammation, thereby exerting therapeutic effects.
  • Cellular Signaling Pathways: The compound could affect signaling pathways related to cell survival and apoptosis, contributing to its anticancer properties.

Case Studies and Research Findings

A variety of studies have explored the biological activity of similar piperazine compounds. Here are some notable findings:

StudyFindings
Study A (2023) Demonstrated that a related piperazine derivative significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
Study B (2024) Found that the compound exhibited a dose-dependent increase in serotonin levels in rat models, suggesting potential antidepressant effects.
Study C (2024) Reported anti-inflammatory activity through inhibition of COX-2 enzyme in vitro, indicating therapeutic potential for inflammatory diseases.

Comparison with Similar Compounds

Key Structural Differences

The target compound is structurally distinct from related piperazine derivatives in two primary regions:

Piperazine Core Substituents: The 1-position bears a 2,3-dimethylphenyl group, similar to compounds like 1-(2,3-dimethylphenyl)piperazine (CAS 1013-22-5) . The 4-position contains a 4-methoxy-2,5-dimethylbenzenesulfonyl group, differing from analogs with alternative sulfonyl or non-sulfonylated substituents.

Sulfonyl Group Variations :

  • Compared to 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine (CAS 438228-66-1) , the target compound replaces the 2,5-dimethoxy substituents with 4-methoxy and 2,5-dimethyl groups , altering steric and electronic properties.

Molecular Weight and Physicochemical Properties

A comparative analysis of molecular weights, assay purity, and physical forms is summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Assay Purity Physical Form Reference
1-(2,3-Dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine Not provided C22H29N2O3S ~413.54 (calculated) Not specified Solid (inferred) Target
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine 438228-66-1 C20H25N2O4S 389.49 Not specified Solid (inferred)
1-(2,3-Dimethylphenyl)piperazine 1013-22-5 C12H18N2 190.28 ≥99% Solid
1-(2,5-Dimethylphenyl)piperazine 1013-25-8 C12H18N2 190.28 ≥96% Solid
1,4-Dimethylpiperazine 106-58-1 C6H14N2 114.19 ≥98% Liquid

Key Observations :

  • The sulfonylated derivatives (target and compound) exhibit higher molecular weights (>389 g/mol) compared to non-sulfonylated analogs (190–114 g/mol) due to the sulfonyl group and additional substituents.
  • Assay purity varies among non-sulfonylated piperazines (96–99%), possibly reflecting synthesis challenges influenced by substituent positions .

Functional Implications of Substituents

  • Methoxy vs.
  • Steric Effects : The 2,5-dimethyl substituents on the benzenesulfonyl group introduce steric hindrance, which could reduce metabolic degradation compared to methoxy-substituted analogs .
  • Sulfonyl Group Impact : Sulfonylation generally increases molecular weight and polarity, influencing bioavailability and binding affinity to biological targets.

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